molecular formula C20H22N4O3S B6783616 3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole

3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole

Cat. No.: B6783616
M. Wt: 398.5 g/mol
InChI Key: CLQINHLPRNOVKL-WBVHZDCISA-N
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Description

3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole is a complex organic compound that features a triazole ring, a cyclopropyl group, and a naphthalene sulfonyl pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The triazole ring and the naphthalene sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The cyclopropyl group adds conformational rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalene sulfonyl pyrrolidine moiety distinguishes it from other triazole derivatives, providing unique interactions with biological targets and potential therapeutic benefits .

Properties

IUPAC Name

3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-27-15-11-17(20-21-19(22-23-20)14-9-10-14)24(12-15)28(25,26)18-8-4-6-13-5-2-3-7-16(13)18/h2-8,14-15,17H,9-12H2,1H3,(H,21,22,23)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQINHLPRNOVKL-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC(=NN4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC(=NN4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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